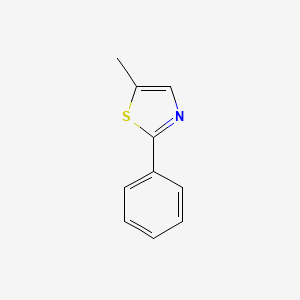

5-Methyl-2-phenylthiazole

Beschreibung

BenchChem offers high-quality 5-Methyl-2-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUABIDQGMULTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-69-2 | |

| Record name | 5-methyl-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-phenylthiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methyl-2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, spectroscopic signature, synthesis via the Hantzsch reaction, chemical reactivity, and its role as a key scaffold in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

5-Methyl-2-phenylthiazole (CAS No. 5221-69-2) is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.[1] The thiazole motif is a prevalent structural feature in numerous biologically active compounds, including natural products and synthetic drugs.[2][3] The incorporation of the phenyl and methyl groups on the thiazole core imparts specific physicochemical properties that make 5-Methyl-2-phenylthiazole a versatile building block in organic synthesis, particularly in the design of novel pharmaceuticals. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] This guide will provide a detailed exploration of the fundamental characteristics of this important molecule.

Physicochemical Properties

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₀H₉NS | [1] |

| Molecular Weight | 175.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | Analogy with 2-phenylthiazole and 5-methylthiazole[2] |

| Melting Point | Not available | |

| Boiling Point | ~250-260 °C (estimated) | Analogy with 2-phenylthiazole (125-128 °C at 18 Torr)[7] |

| Density | ~1.1-1.2 g/mL | Analogy with 2-phenylthiazole (1.17 g/mL) and 5-methylthiazole (1.127-1.131 g/mL)[2][7] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility of thiazole derivatives |

| logP (o/w) | ~3.1 (predicted) |

Spectroscopic Characterization

The structural elucidation of 5-Methyl-2-phenylthiazole is accomplished through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its derivatives and fundamental principles of spectroscopy.[4][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the vinylic proton of the thiazole ring, and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |

| Thiazole-H (C4) | ~7.6 | Singlet |

| Methyl-H (C5) | ~2.5 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Thiazole C2 (C-Ph) | 165 - 170 | | Thiazole C4 (C-H) | 135 - 140 | | Thiazole C5 (C-CH₃) | 125 - 130 | | Phenyl C (ipso) | 130 - 135 | | Phenyl C (ortho, meta, para) | 125 - 130 | | Methyl C | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2900 - 3000 |

| C=N stretch (thiazole ring) | 1580 - 1620 |

| C=C stretch (aromatic and thiazole rings) | 1450 - 1600 |

| C-S stretch | 600 - 800 |

Mass Spectrometry (MS)

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion.

| Fragment | Predicted m/z |

| [M]⁺ | 175 |

| [M-CH₃]⁺ | 160 |

| [C₆H₅CS]⁺ | 121 |

| [C₆H₅]⁺ | 77 |

Synthesis of 5-Methyl-2-phenylthiazole

The most common and efficient method for the synthesis of 5-Methyl-2-phenylthiazole is the Hantzsch thiazole synthesis .[9][10] This method involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide (thiobenzamide) acts as a nucleophile and attacks the α-carbon of the haloketone (chloroacetone), displacing the halide in an SN2 reaction.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

The choice of an α-haloketone is critical as it determines the substitution pattern at the C4 and C5 positions of the thiazole ring. For the synthesis of 5-Methyl-2-phenylthiazole, chloroacetone is the ideal α-haloketone. The use of thiobenzamide provides the 2-phenyl substituent.

Figure 1: Hantzsch synthesis workflow for 5-Methyl-2-phenylthiazole.

Experimental Protocol: Hantzsch Synthesis

The following is a representative protocol for the synthesis of 5-Methyl-2-phenylthiazole.

Materials:

-

Thiobenzamide

-

Chloroacetone

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate or other mild base (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 5-Methyl-2-phenylthiazole.

Chemical Reactivity

The chemical reactivity of 5-Methyl-2-phenylthiazole is governed by the electronic properties of the thiazole ring, the phenyl group, and the methyl group.

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituents. The C4 position is the most likely site for electrophilic attack.

-

Phenyl Group: The phenyl group can also undergo electrophilic aromatic substitution. The thiazole ring acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring.

-

Methyl Group: The methyl group at the C5 position can undergo reactions typical of benzylic-like methyl groups, such as oxidation or halogenation under specific conditions.

Applications in Drug Development

The 5-Methyl-2-phenylthiazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound have been investigated for a wide array of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Numerous derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] These compounds often act by inhibiting enzymes involved in the inflammatory cascade.

-

Anticancer Agents: The thiazole nucleus is a key component of several anticancer drugs. Derivatives of 5-Methyl-2-phenylthiazole have been shown to exhibit cytotoxic activity against various cancer cell lines.[5][6]

-

Antimicrobial Agents: The phenylthiazole moiety is present in several antifungal drugs.[2] Research has also explored derivatives of 5-Methyl-2-phenylthiazole for their antibacterial activity.[8]

Figure 2: Major therapeutic applications of the 5-Methyl-2-phenylthiazole scaffold.

Safety and Handling

5-Methyl-2-phenylthiazole should be handled with care in a well-ventilated laboratory environment. Based on available data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

5-Methyl-2-phenylthiazole is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, serving as a foundational resource for further research and innovation in this area.

References

- Asif, M. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 16(4), 453-460.

- Hussein, M. A., & Fadl, T. A. (2014). Synthesis and antioxidant activity of 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole-2-thiol moiety. International Journal of Medicinal Chemistry, 2014, 852739.

-

The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

- Evren, A. E., Yurttas, L., & Ozkay, Y. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277.

- Zitouni, G. T., Kaplancikli, Z. A., & Ozdemir, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1323.

-

Yurttas, L., Evren, A. E., & Ozkay, Y. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Request PDF. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 6(7), 147-152.

-

El-Guesmi, N., Alenzi, R. A., Shaaban, M. R., & Farghaly, T. A. (2020). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on... ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

- Gomaa, A. M., & El-Din, A. S. B. (2016).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 5-Methyl-2-phenylthiazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3] The presence of the thiazole nucleus in approved drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib underscores its significance in modern drug discovery. This guide focuses on a specific, yet important, member of this class: 5-Methyl-2-phenylthiazole.

Section 1: Core Compound Identification and Physicochemical Properties

Chemical Identity:

-

Systematic Name: 5-Methyl-2-phenylthiazole

Chemical Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | General observation for similar small molecules |

| Boiling Point | 141-142 °C (for the closely related 5-methylthiazole) | [6][7] |

| Density | ~1.12 g/mL at 25 °C (for the closely related 5-methylthiazole) | [7] |

| Solubility | Generally soluble in organic solvents like ethanol and DMSO.[8] Limited solubility in water is expected. | [9] |

| pKa | Estimated to be around 2.43 (for the related 2-phenylthiazole) | [10] |

| LogP | 3.11852 | [4] |

Section 2: Synthesis of 5-Methyl-2-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the synthesis of 5-Methyl-2-phenylthiazole, thiobenzamide and a 3-halo-2-butanone are the key starting materials.

Reaction Scheme:

Thiobenzamide + 3-Chloro-2-butanone → 5-Methyl-2-phenylthiazole + HCl + H₂O

Causality Behind Experimental Choices:

The choice of thiobenzamide provides the phenyl group at the 2-position and the sulfur and nitrogen atoms for the thiazole ring. 3-Chloro-2-butanone serves as the three-carbon backbone, providing the methyl group at the 5-position. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants and is often heated to promote the condensation and cyclization steps. An acid scavenger, such as a non-nucleophilic base, may be used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Detailed, Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Methyl-2-phenylthiazole.

Experimental Workflow Diagram:

Caption: Hantzsch thiazole synthesis workflow for 5-Methyl-2-phenylthiazole.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation of 5-Methyl-2-phenylthiazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Objective: To identify the different types of protons and their connectivity.

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~7.8-8.0 (m, 2H): Protons on the phenyl ring ortho to the thiazole.

-

~7.3-7.5 (m, 3H): Protons on the phenyl ring meta and para to the thiazole.

-

~7.2 (s, 1H): Proton at the 4-position of the thiazole ring.

-

~2.5 (s, 3H): Protons of the methyl group at the 5-position of the thiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Objective: To identify the number of unique carbon atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~165-170: C2 of the thiazole ring (attached to phenyl and N).

-

~150-155: C5 of the thiazole ring (attached to the methyl group).

-

~130-135: Quaternary carbon of the phenyl ring.

-

~128-130: C-H carbons of the phenyl ring.

-

~115-120: C4 of the thiazole ring.

-

~15-20: Carbon of the methyl group.

-

IR (Infrared) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Expected Absorption Bands (in cm⁻¹):

-

3050-3150: C-H stretching of the aromatic rings (phenyl and thiazole).

-

2900-3000: C-H stretching of the methyl group.

-

~1600, 1480, 1450: C=C and C=N stretching vibrations of the aromatic rings.

-

~1380: C-H bending of the methyl group.

-

MS (Mass Spectrometry):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Expected m/z values:

-

175 [M]⁺: Molecular ion peak.

-

103 [C₆H₅S]⁺: Fragment corresponding to the phenylthio cation.

-

77 [C₆H₅]⁺: Phenyl cation fragment.

-

Section 4: Applications in Drug Discovery and Development

The 5-methyl-2-phenylthiazole scaffold is a recurring motif in compounds with significant biological activity, making it a valuable starting point for drug discovery campaigns.

Anti-inflammatory and Analgesic Activity:

Derivatives of 5-methyl-2-phenylthiazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

Anticancer Activity:

The phenylthiazole core is present in various compounds investigated for their anticancer potential.[1] The cytotoxic effects of these derivatives have been demonstrated against several cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) through the activation of caspases, and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1]

Potential Signaling Pathway Inhibition Diagram:

Caption: Potential mechanisms of action for 5-Methyl-2-phenylthiazole derivatives.

Section 5: Conclusion and Future Perspectives

5-Methyl-2-phenylthiazole is a synthetically accessible and versatile scaffold with significant potential in drug discovery. Its derivatives have demonstrated promising anti-inflammatory, analgesic, and anticancer activities. Further exploration of the structure-activity relationships of this core structure, aided by computational modeling and a deeper understanding of its molecular targets, will likely lead to the development of novel and effective therapeutic agents. The self-validating nature of the synthetic and analytical protocols described herein provides a solid foundation for researchers to build upon in their quest for new medicines.

References

-

Aliabadi, A., Eslami, S., Foroumadi, A., & Shafiee, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(2), 587–595. [Link]

-

The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved February 4, 2026, from [Link]

-

Chemsigma. (n.d.). 5-Methyl-2-phenylthiazole. Retrieved February 4, 2026, from [Link]

-

Asif, M. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Biointerface Research in Applied Chemistry, 2(4), 374-381. [Link]

-

Abutaleb, N. S., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS omega, 4(23), 20276–20288. [Link]

-

Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(1), 133-146. [Link]

-

Kumar, A., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2021, 5528318. [Link]

-

Pîrnău, A., et al. (2015). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Journal of Heterocyclic Chemistry, 60(5), 841-851. [Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Methyl-2-phenylthiazole synthesis - chemicalbook [chemicalbook.com]

- 6. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 7. 5-甲基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1826-11-5 CAS MSDS (2-PHENYLTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Review of 5-Methyl-2-phenylthiazole literature

This guide provides a technical analysis of 5-Methyl-2-phenylthiazole , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.

CAS: 5221-69-2 | Formula: C₁₀H₉NS | MW: 175.25 Da[1]

Executive Summary

5-Methyl-2-phenylthiazole represents a privileged scaffold in the design of bioactive small molecules. Unlike its 4-methyl isomer, which is trivially synthesized via chloroacetone, the 5-methyl isomer requires specific regiochemical control during synthesis. This compound serves as a potent pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition , making it a cornerstone in the development of next-generation antifungal agents and agricultural fungicides (specifically against Magnaporthe oryzae).

Chemical Architecture & Synthesis

The synthesis of 5-methyl-2-phenylthiazole demands a precise understanding of the Hantzsch Thiazole Synthesis mechanism to ensure the methyl group is positioned at C5 rather than C4.

The Regioselectivity Challenge

The standard Hantzsch reaction involves a thioamide and an

-

Path A (Common): Thiobenzamide + Chloroacetone

4-Methyl -2-phenylthiazole. -

Path B (Target): Thiobenzamide + 2-Chloropropanal

5-Methyl -2-phenylthiazole.

In Path B, the aldehyde carbonyl of 2-chloropropanal is more electrophilic than the ketone in chloroacetone, directing the initial nucleophilic attack of the thioamide nitrogen. However, the sulfur attack on the

Mechanistic Workflow

The following diagram illustrates the specific pathway required to synthesize the 5-methyl isomer, highlighting the critical choice of 2-halopropanal as the electrophile.

Figure 1: Regioselective Hantzsch synthesis pathway using 2-chloropropanal to secure the 5-methyl substitution pattern.

Physicochemical Profiling

Understanding the physical baseline of the scaffold is essential for purification and formulation.

| Property | Value | Notes |

| Appearance | Yellowish oil / Low-melting solid | Oxidizes slowly upon air exposure; store under inert gas. |

| LogP | ~3.12 | Highly lipophilic; requires organic co-solvents (DMSO, MeOH) for bioassays. |

| Solubility | DMSO, Ethanol, DCM, Chloroform | Insoluble in water. |

| H-Bond Donors | 0 | Obligate H-bond acceptor (N3). |

| H-Bond Acceptors | 2 | Thiazole Nitrogen and Sulfur.[2] |

Spectral Signature (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

- 2.45 (d, J = 1.2 Hz, 3H, CH₃ at C5).

- 7.35–7.45 (m, 3H, Ph-H meta/para).

- 7.55 (q, J = 1.2 Hz, 1H, Thiazole H4 ).

- 7.90–7.95 (m, 2H, Ph-H ortho).

-

Key Diagnostic: The coupling (J ~1 Hz) between the C5-Methyl and C4-Proton is a hallmark of this isomer.

Biological Applications

The 5-methyl-2-phenylthiazole moiety is not merely a linker; it is a bioactive pharmacophore.

Antifungal Mechanism (CYP51)

The scaffold targets Lanosterol 14

-

Binding Mode: The thiazole nitrogen (N3) coordinates with the heme iron in the enzyme's active site.

-

Hydrophobic Interaction: The 2-phenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate.

-

5-Methyl Role: Provides steric bulk that improves selectivity against human CYP isoforms compared to the unsubstituted analog.

Agricultural Utility

Derivatives of this scaffold are potent against Magnaporthe oryzae (Rice Blast).

-

Efficacy: EC₅₀ values for optimized derivatives (e.g., acylhydrazone-substituted) often range from 1.0 to 3.0 µg/mL, comparable to commercial fungicides like Isoprothiolane.

Figure 2: Mechanism of action for antifungal activity mediated by CYP51 inhibition.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-2-phenylthiazole

Objective: Regioselective synthesis via Hantzsch condensation.

Reagents:

-

Thiobenzamide (1.0 eq)

-

2-Chloropropanal (1.1 eq) [Handle with care: lachrymator]

-

Ethanol (Absolute)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Dissolve Thiobenzamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 2-Chloropropanal (11 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the thioamide spot disappears.[3]

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Neutralization: Resuspend the residue in water (20 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexane).

Validation:

-

Product should be a pale yellow oil.

-

Confirm regiochemistry via NMR (Check for C4-H quartet).

Protocol B: Antifungal Screening (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against C. albicans.

-

Stock: Dissolve compound in DMSO to 10 mg/mL.

-

Media: Use RPMI 1640 buffered with MOPS.

-

Inoculum: Adjust fungal suspension to

CFU/mL. -

Assay: Serial 2-fold dilutions in 96-well plates. Incubate at 35°C for 24–48 hours.

-

Readout: MIC is the lowest concentration showing 100% growth inhibition visually.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications. International Journal of Pharmaceutical Sciences. (2024). Link

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. Journal of Saudi Chemical Society. (2016). Link

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. (2025). Link

-

5-Methyl-2-phenylthiazole Product Data. ChemScene. (2024). Link

-

Fungicidal activity of phenylthiazole derivatives against Rice Blast. NIH PubMed Central. (2023). Link

Sources

Methodological & Application

Hantzsch thiazole synthesis for 5-Methyl-2-phenylthiazole

Application Note: Regioselective Synthesis of 5-Methyl-2-phenylthiazole via Modified Hantzsch Condensation

Abstract & Strategic Analysis

The synthesis of 5-methyl-2-phenylthiazole presents a specific regiochemical challenge often overlooked in standard heterocyclic literature. While the classic Hantzsch synthesis readily yields 4-substituted thiazoles using stable

This protocol details a robust, self-validating methodology using 2-bromo-1,1-dimethoxypropane as a stable surrogate for the unstable 2-bromopropanal. By generating the reactive aldehyde species in situ under acidic conditions, we ensure high regioselectivity for the 5-methyl isomer while minimizing handling hazards.

Key Technical Advantages:

-

Regiocontrol: Exclusive formation of the 5-methyl isomer.

-

Safety: Avoids isolation of volatile/lachrymatory

-haloaldehydes. -

Scalability: One-pot hydrolysis-condensation workflow suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Regiochemistry

The Hantzsch synthesis involves the condensation of a thioamide with an

Mechanism Description:

-

Activation: Acid-catalyzed hydrolysis of the acetal releases the reactive 2-bromopropanal.

-

S-Alkylation: The sulfur atom of thiobenzamide performs an

attack on the -

Cyclization: The amide nitrogen attacks the carbonyl carbon (C1).

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

Figure 1: Mechanistic pathway for the regioselective formation of 5-methyl-2-phenylthiazole. Note the in situ generation of the aldehyde to prevent polymerization.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Thiobenzamide | 137.20 | 1.0 | Nucleophile (Source of N-C-S) |

| 2-Bromo-1,1-dimethoxypropane | 183.04 | 1.1 | Electrophile Precursor (Source of C-C) |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Hydrochloric Acid (6N) | - | Cat. | Acetal Deprotection |

| Ammonium Hydroxide | - | Workup | Neutralization/Precipitation |

Step-by-Step Methodology

Step 1: In Situ Deprotection (The "Aldehyde Generation" Phase)

-

Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-bromo-1,1-dimethoxypropane (11 mmol) and Ethanol (10 mL).

-

Add 6N HCl (0.5 mL) dropwise.

-

Heat the mixture to 50°C for 30 minutes .

-

Expert Note: This mild heating step is critical. It converts the acetal to the reactive aldehyde. You may observe a slight color change. Do not overheat, or the aldehyde may polymerize.

-

Step 2: Condensation 4. Cool the solution slightly (to ~40°C) and add Thiobenzamide (10 mmol) in one portion. 5. Raise the temperature to Reflux (approx. 78-80°C) . 6. Maintain reflux for 4–6 hours .

- Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Thiobenzamide (

Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol (reduce volume by ~75%). 9. Dilute the residue with ice-cold water (20 mL). 10. Slowly add Ammonium Hydroxide (25%) until the pH reaches ~8–9.

- Observation: The thiazole hydrochloride salt will convert to the free base, precipitating as a solid or oil.

- Extract with Dichloromethane (DCM) (

- Wash combined organics with brine, dry over anhydrous

Step 4: Purification 13. Purify the crude residue via silica gel flash chromatography.

- Eluent: Gradient of 0%

- Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical hydrolysis and basification steps.

Quality Control & Validation

To confirm the identity of the 5-methyl isomer (vs. the 4-methyl isomer), Proton NMR is the definitive tool.

| Feature | 5-Methyl-2-phenylthiazole (Target) | 4-Methyl-2-phenylthiazole (Common Isomer) |

| Ring Proton | H4 Singlet ( | H5 Singlet ( |

| Coupling | Allylic coupling often observed ( | Distinct shift due to shielding effects |

| Methyl Group |

Validation Check:

-

1H NMR (400 MHz, CDCl3):

7.90–7.95 (m, 2H, Ph), 7.52 (q, -

Note: The quartet splitting of the H-4 proton (coupling with the methyl group) is a specific diagnostic for the 5-methyl substitution.

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (2025). Mechanism and general reaction conditions for thiazole formation.

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. (2019). ResearchGate.[3][4][5] (Note: Discusses the related 4-phenyl-5-methyl scaffold, validating the NMR shift ranges for 5-methyl substituents).

-

Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles. (2007). ResearchGate.[3][4][5] (Validates the 5-methyl-2-phenyl core structure synthesis).

-

Reaction of compound 2 with thioacetamide and thiobenzamide. (2014). ResearchGate.[3][4][5] (Provides comparative yields for thiobenzamide condensations).

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methyl-2-phenylthiazole

Introduction

5-Methyl-2-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted thiazole scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The precise characterization of this molecule is paramount for ensuring its quality, stability, and safety in research and development settings. This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 5-Methyl-2-phenylthiazole, offering in-depth protocols and the scientific rationale behind the experimental choices.

Molecular Structure and Physicochemical Properties

Before delving into the analytical methodologies, it is essential to understand the fundamental properties of 5-Methyl-2-phenylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 5-Methyl-2-phenylthiazole. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

Theoretical Basis

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted NMR Spectral Data for 5-Methyl-2-phenylthiazole

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| ¹H | Methyl (CH₃) | ~2.5 | Singlet | The methyl group is attached to the thiazole ring and is expected to be a singlet. |

| Thiazole (H-4) | ~7.7 | Singlet | The proton on the thiazole ring is a singlet and is deshielded by the aromatic system. | |

| Phenyl (ortho-H) | ~7.9 | Multiplet | The protons on the phenyl ring ortho to the thiazole are deshielded. | |

| Phenyl (meta, para-H) | ~7.4 | Multiplet | The meta and para protons of the phenyl ring will appear as a complex multiplet. | |

| ¹³C | Methyl (CH₃) | ~12 | - | Aliphatic carbon in a relatively shielded environment. |

| Thiazole (C-5) | ~130 | - | Carbon bearing the methyl group. | |

| Thiazole (C-4) | ~138 | - | Unsubstituted carbon on the thiazole ring. | |

| Thiazole (C-2) | ~168 | - | Carbon attached to the phenyl group and nitrogen, leading to significant deshielding. | |

| Phenyl (C-ipso) | ~133 | - | Quaternary carbon of the phenyl ring attached to the thiazole. | |

| Phenyl (C-ortho) | ~126 | - | Phenyl carbons ortho to the thiazole. | |

| Phenyl (C-meta) | ~129 | - | Phenyl carbons meta to the thiazole. | |

| Phenyl (C-para) | ~130 | - | Phenyl carbon para to the thiazole. |

Experimental Protocol for NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Methyl-2-phenylthiazole.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz for ¹H is recommended for good spectral resolution.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, coupling patterns (multiplicities), and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of 5-Methyl-2-phenylthiazole and for obtaining structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose, as it provides separation and identification in a single analysis.

Theoretical Basis

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a plot of ion abundance versus m/z. The m/z of the molecular ion provides the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 5-Methyl-2-phenylthiazole is 175.25 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z 175. Key fragmentation pathways for thiazole derivatives often involve cleavage of the bonds adjacent to the thiazole ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Methyl-2-phenylthiazole

| m/z | Proposed Fragment | Plausible Origin |

| 175 | [C₁₀H₉NS]⁺• (Molecular Ion) | Ionization of the parent molecule. |

| 174 | [C₁₀H₈NS]⁺ | Loss of a hydrogen atom from the molecular ion. |

| 104 | [C₆H₅CS]⁺ | Cleavage of the thiazole ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the C-C bond between the phenyl and thiazole rings. |

Experimental Protocol for GC-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 5-Methyl-2-phenylthiazole (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC-MS Instrument Parameters (Typical):

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound. A typical program might be: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-Methyl-2-phenylthiazole.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it with the predicted fragments and/or a library of mass spectra for identification.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The absorption of IR radiation is quantized, meaning that only specific frequencies are absorbed, resulting in a unique IR spectrum for each compound.

Predicted IR Absorption Bands

Based on the structure of 5-Methyl-2-phenylthiazole and data from related compounds, the following characteristic absorption bands are expected[1][5][6]:

Table 3: Predicted Characteristic IR Absorption Bands for 5-Methyl-2-phenylthiazole

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H stretch (from CH₃) | Medium to Weak |

| ~1600, ~1480, ~1450 | Aromatic C=C ring stretching | Medium to Strong |

| ~1550 | C=N stretching of the thiazole ring | Medium |

| ~1380 | C-H bending of the methyl group | Medium |

| 760 and 690 | Out-of-plane C-H bending for monosubstituted benzene | Strong |

Experimental Protocol for FTIR Analysis

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid or liquid 5-Methyl-2-phenylthiazole sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

-

Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes based on established correlation tables and the predicted data.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for determining the purity of 5-Methyl-2-phenylthiazole and for quantifying it in mixtures. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Theoretical Basis

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like 5-Methyl-2-phenylthiazole, will interact more strongly with the stationary phase and thus have a longer retention time.

Recommended HPLC Method

A validated HPLC method for 5-Methyl-2-phenylthiazole is not explicitly published, but a robust method can be developed based on protocols for similar heterocyclic compounds[7][8].

Table 4: Recommended Starting Conditions for RP-HPLC Analysis of 5-Methyl-2-phenylthiazole

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

Experimental Protocol for HPLC Purity Analysis

Step-by-Step Methodology:

-

Preparation:

-

Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. It is crucial to degas the mobile phase to prevent bubble formation in the system.

-

Prepare a stock solution of 5-Methyl-2-phenylthiazole in the mobile phase (e.g., 0.1 mg/mL).

-

-

HPLC System Setup and Analysis:

-

Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Run the analysis and record the chromatogram.

-

-

Data Analysis:

-

Integrate all the peaks in the chromatogram.

-

Calculate the purity of 5-Methyl-2-phenylthiazole by determining the area percentage of the main peak relative to the total area of all peaks.

-

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 5-Methyl-2-phenylthiazole. The synergistic use of NMR, MS, IR, and HPLC allows for unambiguous structural elucidation, molecular weight confirmation, functional group identification, and purity assessment. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development involving this important heterocyclic compound.

References

-

1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2019, November 13). American Chemical Society. Retrieved February 4, 2026, from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

(PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

-

2-Phenylthiazole - SpectraBase. (n.d.). SpectraBase. Retrieved February 4, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 4, 2026, from [Link]

-

Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. (2021, November 18). Frontiers. Retrieved February 4, 2026, from [Link]

-

Evaluation of gas chromatography Evaluation of gas chromatography-mass spectrometry analysis and yield mass spectrometry analysi. (2025, February 25). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved February 4, 2026, from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

(PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). BMC Chemistry. Retrieved February 4, 2026, from [Link]

-

Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. (n.d.). Wiley Online Library. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

How to synthesize 5-methyl-2-phenylthiazole-4-substituted heteroazoles

Application Note: High-Yield Synthesis of 5-Methyl-2-Phenylthiazole-4-Substituted Heteroazoles

Abstract

The thiazole ring, particularly the 5-methyl-2-phenylthiazole scaffold, is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. This Application Note provides a rigorous, validated protocol for synthesizing 5-methyl-2-phenylthiazole-4-substituted heteroazoles (specifically 1,3,4-oxadiazoles and 1,2,4-triazoles). We detail the optimization of the Hantzsch thiazole synthesis, the critical hydrazinolysis step, and the divergent cyclization pathways, supported by mechanistic insights and troubleshooting guides.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a modular, three-step linear sequence. The core thiazole ring is constructed first, serving as the "anchor" for subsequent heteroazole functionalization.

Strategic Logic:

-

Hantzsch Cyclization: We utilize ethyl 2-chloroacetoacetate rather than unchlorinated acetoacetate to drive regioselective thiazole formation with thiobenzamide.

-

Hydrazide Pivot: The ester functionality is converted to a carbohydrazide, a versatile "pivot point" allowing divergence into oxadiazoles (via dehydration) or triazoles (via condensation with isothiocyanates).

Module 1: The Core Scaffold (Hantzsch Synthesis)

The foundation of this synthesis is the reaction between thiobenzamide and ethyl 2-chloroacetoacetate.

Mechanism of Action

The sulfur atom of thiobenzamide acts as a nucleophile, attacking the

Experimental Protocol

Reagents:

-

Thiobenzamide (10 mmol)

-

Ethyl 2-chloroacetoacetate (10 mmol)

-

Ethanol (Absolute, 30 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.37 g of thiobenzamide in 30 mL of absolute ethanol.

-

Addition: Add 1.64 g (1.4 mL) of ethyl 2-chloroacetoacetate dropwise over 5 minutes.

-

Reflux: Equip with a condenser and reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution onto 100 g of crushed ice.

-

Neutralization: Neutralize the suspension with 10% NaHCO₃ solution to pH 7–8. This step is critical to precipitate the free base form of the thiazole.

-

Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Yield Expectation: 80–90% Key Intermediate: Ethyl 5-methyl-2-phenylthiazole-4-carboxylate.

Module 2: The Hydrazide Pivot

Converting the ester to the hydrazide is the most time-sensitive step. Incomplete reaction leads to difficult separations, while excessive heating can cause degradation.

Experimental Protocol

Reagents:

-

Ethyl 5-methyl-2-phenylthiazole-4-carboxylate (5 mmol)

-

Hydrazine hydrate (99%, 25 mmol, 5 equiv)

-

Ethanol (20 mL)

Procedure:

-

Mixing: Dissolve the ester (from Module 1) in ethanol. Add hydrazine hydrate in excess (5 equivalents).

-

Expert Note: The excess hydrazine prevents the formation of the symmetrical dimer (

).

-

-

Reflux: Reflux for 6–8 hours. A white solid typically begins to precipitate during the reaction.

-

Isolation: Cool the mixture thoroughly in an ice bath. Filter the solid product.

-

Purification: Wash with cold ethanol (to remove excess hydrazine) and then ether. Recrystallize from ethanol if necessary.

Yield Expectation: 75–85% Product: 5-Methyl-2-phenylthiazole-4-carbohydrazide.

Module 3: Heteroazole Construction

This module describes two divergent pathways to generate distinct bioactive heterocycles.

Pathway A: Synthesis of 1,3,4-Oxadiazoles (Aryl Substituted)

Target: 2-(5-methyl-2-phenylthiazol-4-yl)-5-aryl-1,3,4-oxadiazole.

Reagents:

-

Thiazole-4-carbohydrazide (1 mmol)

-

Aromatic Carboxylic Acid (e.g., Benzoic acid, 1 mmol)

-

Phosphorus Oxychloride (POCl₃, 5 mL) - Acts as solvent and dehydrating agent.

Procedure:

-

Setup: In a dry fume hood, place the hydrazide and the aromatic acid in a RBF.

-

Cyclization: Carefully add POCl₃. Reflux the mixture for 4–6 hours.

-

Safety Alert: POCl₃ is corrosive and reacts violently with water. Use a drying tube.

-

-

Quenching: Cool the mixture. Pour the reaction mass dropwise onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralization: Adjust pH to 8 using solid NaHCO₃ or ammonia solution.

-

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

Pathway B: Synthesis of 1,2,4-Triazoles (Thiol/Thione Substituted)

Target: 4-Phenyl-5-(5-methyl-2-phenylthiazol-4-yl)-4H-1,2,4-triazole-3-thiol.

Reagents:

-

Thiazole-4-carbohydrazide (1 mmol)

-

Phenyl Isothiocyanate (1 mmol)

-

Ethanol (20 mL)

-

NaOH (2N solution)

Procedure:

-

Intermediate Formation: Reflux hydrazide and phenyl isothiocyanate in ethanol for 4 hours. Cool and filter the solid (Thiosemicarbazide intermediate).

-

Cyclization: Suspend the intermediate in 20 mL of 2N NaOH. Reflux for 4 hours.

-

Work-up: Cool and acidify with dilute HCl to pH 4. The triazole thiol will precipitate.

-

Isolation: Filter and recrystallize from ethanol.

Data Summary & Characterization

Table 1: Physicochemical Properties of Key Intermediates

| Compound | State | Color | Melting Point (°C) | Key IR Stretch (cm⁻¹) |

| Ester Intermediate | Solid | White/Pale Yellow | 68–70 | 1720 (C=O ester), 1600 (C=N) |

| Hydrazide Intermediate | Solid | White | 162–164 | 3300-3200 (NH/NH₂), 1650 (C=O amide) |

| Oxadiazole Derivative | Solid | Yellowish | 180–220* | 1610 (C=N), 1050 (C-O-C) |

*Melting points vary based on the aryl substituent.

Graphviz Workflow: Reaction Mechanism (Hantzsch)

Troubleshooting & "Scientist-to-Scientist" Notes

-

Issue: Low Yield in Step 1 (Ester).

-

Cause: The reaction medium became too acidic, protonating the thioamide.

-

Fix: Ensure the neutralization step (NaHCO₃) is thorough. The thiazole salt is water-soluble; you must liberate the free base to precipitate it.

-

-

Issue: Hydrazide Dimerization.

-

Cause: Insufficient hydrazine hydrate.

-

Fix: Always use at least a 5:1 molar ratio of hydrazine to ester. If a high-melting insoluble solid forms (>250°C), it is likely the dimer.

-

-

Issue: Sticky Precipitate in POCl₃ Reaction.

-

Cause: Incomplete hydrolysis of phosphorus intermediates.

-

Fix: Extend the stirring time on ice (up to 1 hour) before neutralization.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

- Source: Wikipedia / Organic Chemistry Portal. "Hantzsch pyridine synthesis" (General mechanism logic applies to thiazoles).

-

URL:[Link]

-

Synthesis of Thiazole-Oxadiazole Hybrids

-

Triazole Synthesis from Hydrazides

- Source: MDPI. "Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety."

-

URL:[Link]

-

Specific 5-methyl-2-phenylthiazole Protocols

- Source: PubMed Central. "(R)

-

URL:[Link]

Sources

Application Note: 5-Methyl-2-phenylthiazole Scaffolds in Anticancer Drug Discovery

[1]

Executive Summary

5-Methyl-2-phenylthiazole (CAS: 13623-11-5) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a flavor ingredient (FEMA 3205), its structural motif—a thiazole ring substituted with a lipophilic phenyl group—serves as a critical pharmacophore in oncology research.

This guide details the application of 5-Methyl-2-phenylthiazole and its 4-substituted derivatives in cancer cell line studies. Unlike established chemotherapeutics (e.g., Paclitaxel), this molecule is typically investigated as a lead fragment or core scaffold to design inhibitors targeting EGFR , VEGFR , or Tubulin polymerization .

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Used as a starting lipophilic core to improve membrane permeability of larger conjugates.

-

Cytotoxicity Screening: Evaluation of antiproliferative activity against solid tumor lines (A549, MCF-7, HeLa).

-

Mechanistic Profiling: Investigating apoptosis induction via Caspase-3 activation and mitochondrial membrane potential (

) disruption.

Chemical Profile & Handling

To ensure experimental reproducibility, the physicochemical properties of the compound must be managed during stock preparation.

| Property | Specification | Experimental Implication |

| Molecular Formula | Low molecular weight fragment (<300 Da). | |

| Molecular Weight | 175.25 g/mol | High ligand efficiency potential. |

| LogP (Octanol/Water) | ~3.2 (Predicted) | High Lipophilicity. Requires DMSO for solubilization; prone to precipitation in aqueous media >100 µM. |

| Physical State | Solid/Crystalline | Hygroscopic; store desicated at -20°C. |

| Solubility | DMSO (>50 mM), Ethanol | Avoid aqueous buffers for stock solution. |

Protocol 1: Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

-

Concentration: Prepare a 100 mM master stock to minimize DMSO volume in cell culture (<0.5% v/v final).

-

Storage: Aliquot into amber glass vials (thiazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Quality Control: Verify clarity before use. If precipitate forms, sonicate at 37°C for 5 minutes.

Mechanism of Action (MoA)

Thiazole derivatives, particularly those with phenyl substitutions, often act through two primary mechanisms in cancer cells:

-

Kinase Inhibition: The nitrogen/sulfur heterocycle mimics the ATP-binding pocket of kinases (e.g., EGFR, Src).

-

Tubulin Binding: Disruption of microtubule dynamics, leading to G2/M phase arrest.

Pathway Visualization

The following diagram illustrates the downstream effects of 5-Methyl-2-phenylthiazole derivatives on cancer cell survival.

Figure 1: Proposed mechanism of action for phenylthiazole scaffolds inducing cytotoxicity via kinase inhibition and microtubule destabilization.

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of the compound against A549 (Lung), MCF-7 (Breast), or HeLa (Cervical) cancer lines.

Materials:

-

Cell Line of interest (log-phase growth).

-

MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

-

96-well culture plates.

-

Positive Control: Doxorubicin or Cisplatin.

Workflow:

-

Seeding: Plate cells at

cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment. -

Treatment Preparation:

-

Dilute 100 mM DMSO stock in culture media (warm).

-

Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

-

Critical: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells, including the Vehicle Control.

-

-

Exposure: Aspirate old media (carefully) or add 2x concentrated drug solution. Incubate for 48 to 72 hours .

-

Readout (MTT):

-

Add 10-20 µL MTT reagent per well. Incubate 3-4 hours (purple formazan crystals form).

-

Remove media. Solubilize crystals with 100-150 µL DMSO.

-

Measure Absorbance at 570 nm .

-

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve (Log-concentration vs. % Viability) to derive IC50.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is apoptotic (programmed) or necrotic.

Workflow:

-

Seed:

cells/well in a 6-well plate. -

Treat: Apply compound at IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest: Trypsinize cells (gentle detachment is crucial to avoid false positives). Collect supernatant (floating dead cells).

-

Stain:

-

Wash cells with cold PBS.

-

Resuspend in 1X Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in the dark.

-

-

Flow Cytometry: Analyze within 1 hour.

-

Q1 (Annexin- / PI+): Necrotic.

-

Q2 (Annexin+ / PI+): Late Apoptotic.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptotic.

-

Experimental Workflow Visualization

The following diagram outlines the standard screening pipeline for validating thiazole derivatives.

Figure 2: Integrated workflow for screening 5-Methyl-2-phenylthiazole derivatives in oncology.

Expected Results & Troubleshooting

| Observation | Potential Cause | Solution |

| High background in MTT | Precipitation of compound | Check solubility limit; wash cells with PBS before adding MTT. |

| No cytotoxicity (IC50 > 100 µM) | Scaffold is inactive on its own | 5-Methyl-2-phenylthiazole is a fragment. Derivatization at the C-4 position (e.g., hydrazones, amides) is usually required for potency [1]. |

| Inconsistent replicates | DMSO evaporation or pipetting error | Use a multichannel pipette; seal plates with Parafilm to prevent evaporation in edge wells. |

References

-

Saravanan, G., et al. (2016).[1] Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents.[1][2] Journal of Saudi Chemical Society, 20, S46-S52.[1][3][4] Link[4]

-

Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents. Molecules, 20(1), 1357-1376. Link

-

Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery: A review. European Journal of Medicinal Chemistry, 182, 111613. Link

-

Li, K., et al. (2025).[5] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189.[5] Link

-

Evren, A. E., et al. (2018).[1] Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1). Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Analgesic Profiling of Thiazole Derivatives: Application Note & Protocol Guide

Introduction: The Thiazole Pharmacophore in Pain Management

Thiazole and its fused derivatives (e.g., benzothiazoles, thiazolidinones) represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent analgesic and anti-inflammatory properties. Their structural versatility allows them to target multiple pain pathways simultaneously, including Cyclooxygenase-2 (COX-2) inhibition and Opioid receptor modulation .

However, the lipophilic nature of thiazole rings often presents significant bioavailability challenges during in vivo testing. This guide outlines a robust, scientifically validated workflow for assessing the analgesic activity of novel thiazole compounds, integrating formulation strategies with a multi-tiered screening cascade.

Key Mechanistic Targets

-

Peripheral: Inhibition of Prostaglandin E2 (PGE2) synthesis via COX-2.[1]

-

Central: Agonism of Mu (

) opioid receptors or modulation of TRP channels.

Pre-Clinical Formulation Strategy

Critical Step: Thiazole derivatives are often poorly soluble in aqueous media. Improper formulation leads to erratic absorption and false negatives.

Recommended Vehicle Systems

| Vehicle Type | Composition | Suitability | Notes |

| Standard Suspension | 0.5% - 1.0% Carboxymethyl Cellulose (CMC) in Saline | General Screening | Requires thorough sonication; ensures uniform suspension. |

| Co-Solvent System | 5% DMSO + 5% Tween 80 + 90% Saline | High Lipophilicity | Dissolve compound in DMSO first, then add Tween 80, finally dilute with warm saline. |

| Lipid Emulsion | 10% Intralipid or Corn Oil | Highly Hydrophobic | Best for IP injection; mimics lipophilic drug delivery. |

Validation Check: Before dosing, centrifuge a sample of the formulation at 1000g for 5 minutes. If a pellet forms, the compound is not stable; switch to a lipid-based vehicle.

Experimental Screening Cascade

To efficiently filter candidates, follow this logical progression from high-throughput peripheral assays to complex mechanistic models.

Figure 1: The Analgesic Screening Cascade. A "Fail-Fast" approach prioritizes high-sensitivity peripheral assays before resource-intensive mechanistic studies.

Detailed Experimental Protocols

Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Nociception)

Principle: Chemical irritation of the peritoneum causes the release of prostaglandins (PGE2, PGF2

Subjects: Swiss Albino Mice (20–25g), n=6 per group.

Reagents:

-

Irritant: 1.0% v/v Acetic Acid solution (freshly prepared in saline).

-

Positive Control: Indomethacin (10 mg/kg, p.o.) or Diclofenac (10 mg/kg, i.p.).

Procedure:

-

Acclimatization: Place mice in individual transparent observation chambers for 30 mins.

-

Drug Administration: Administer vehicle, standard drug, or test thiazole compound (e.g., 10, 20, 40 mg/kg) via IP or PO route.

-

Wait Period: Wait 30 mins (IP) or 60 mins (PO) for absorption.

-

Induction: Inject 1% Acetic Acid (10 mL/kg, i.p.).

-

Observation:

-

Calculation:

(Where

Protocol B: Hot Plate Test (Central Supraspinal Nociception)

Principle: Measures the complex response to non-inflammatory, acute thermal pain, mediated by supraspinal centers.

Equipment: Eddy’s Hot Plate (thermostatically controlled).

Procedure:

-

Calibration: Set plate temperature to 55 ± 0.5°C .

-

Pre-Screening: Place untreated mice on the plate. Select only those with a baseline latency of 5–10 seconds . Discard "fast" (<5s) or "slow" (>15s) responders.

-

Treatment: Administer test compounds as per schedule.

-

Testing: Place mouse on the hot plate.

-

Endpoints: Record the time (latency) until:

-

Cut-Off: Strictly 15 seconds (if no response) to prevent tissue damage.

-

Data Analysis: Increase in latency indicates central analgesic activity (morphine-like).

Protocol C: Formalin Test (Biphasic Mechanism Elucidation)

Principle: Distinguishes between neurogenic pain (direct receptor stimulation) and inflammatory pain (central sensitization).

Reagents: 2.5% Formalin solution (in saline).

Procedure:

-

Injection: Inject 20

L of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw. -

Scoring Phases:

-

Phase I (Neurogenic): 0–5 mins. (Direct activation of TRPA1/C fibers).

-

Interphase: 5–15 mins. (Quiescent period).[6]

-

Phase II (Inflammatory): 15–60 mins. (Release of histamine, serotonin, prostaglandins; Central Sensitization).

-

-

Scoring Metric: Time (seconds) spent licking or biting the injected paw.[3][5]

Interpretation:

-

Inhibition of Phase II only

NSAID-like (Peripheral anti-inflammatory). -

Inhibition of both phases

Opioid-like or potent central analgesic.

Mechanism of Action: The Thiazole Pathway

Thiazole derivatives often act as "Dual Inhibitors." The diagram below illustrates the potential interference points within the pain signaling pathway.

Figure 2: Putative Mechanism of Action. Thiazoles may block COX-2 peripherally while potentially modulating central opioid receptors.

Data Presentation & Statistical Analysis

Data Recording Table (Example)

| Group | Dose (mg/kg) | Mean Writhes (± SEM) | % Inhibition | Hot Plate Latency (s) |

| Vehicle | - | - | ||

| Indomethacin | 10 | 72.3% | ||

| Morphine | 5 | 95.3% | ||

| Thiazole-A | 20 | 37.1% | ||

| Thiazole-A | 40 | 58.8% |

Statistical Methods

-

Normality Test: Shapiro-Wilk test to ensure data distribution is normal.

-

Primary Analysis: One-way ANOVA.

-

Post-hoc:

-

Dunnett’s Test: When comparing all groups against the Vehicle Control.

-

Tukey’s Test: When comparing between different treatment doses.

-

-

Significance: Define

as statistically significant.

References

-

Acetic Acid Writhing & Formalin Test Protocols

- Source: Scientific Information Database (SID). "The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice."

-

URL:[Link]

-

Hot Pl

- Source: JoVE (Journal of Visualized Experiments).

-

URL:[Link]

-

Thiazole Deriv

- Source: National Institutes of Health (PMC). "Thiazoles and Thiazolidinones as COX/LOX Inhibitors."

-